Isopropyl 6-bromoquinoline-2-carboxylate
Description
Isopropyl 6-bromoquinoline-2-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a bromine atom at the 6th position and an isopropyl ester group at the 2nd position of the carboxylate.
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
propan-2-yl 6-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-8(2)17-13(16)12-5-3-9-7-10(14)4-6-11(9)15-12/h3-8H,1-2H3 |
InChI Key |
VBAMFXMMWFMCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
From 6-Bromo-2-(tribromomethyl)quinoline
A high-yielding method involves hydrolysis of 6-bromo-2-(tribromomethyl)quinoline under acidic conditions:
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Concentrated sulfuric acid, water, 150°C, 5.25 h | Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to 6-bromoquinoline-2-carboxylic acid | 96% |
From 6-Bromoquinolin-2(1H)-one
An alternative approach involves:
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Formation of acyl chloride from precursor | Acyl chloride intermediate is prepared by reaction with oxalyl chloride | ~89% |
| 2 | Amidation with 4-bromoaniline and cyclization | Formation of 6-bromoquinolin-2(1H)-one | High yield |
| 3 | Treatment with POCl3 at 120°C for 6 h | Conversion to 6-bromo-2-chloroquinoline | 99% |
| 4 | Lithiation of 6-bromo-2-chloroquinoline, carbonation with CO2 | Formation of 6-bromoquinoline-2-carboxylic acid | Moderate to good yields (62% reported for derivatives) |
This sequence provides a versatile intermediate (6-bromo-2-chloroquinoline) for further nucleophilic substitution.
Esterification to this compound
The final step involves esterification of 6-bromoquinoline-2-carboxylic acid with isopropanol under acidic catalysis or via standard esterification methods such as Fischer esterification or using coupling reagents.
| Method | Reagents/Conditions | Notes |
|---|---|---|
| Fischer Esterification | Isopropanol, acid catalyst (e.g., sulfuric acid), reflux | Classical method, requires removal of water to drive equilibrium |
| Coupling Reagents | DCC (dicyclohexylcarbodiimide) or EDC with isopropanol | Mild conditions, suitable for sensitive substrates |
Alternative Synthetic Routes and Considerations
Reduction and Ring Closure Methods
- Some synthetic routes to related quinoline derivatives involve reduction of bromophenylacetonitrile to bromophenethylamine, followed by amidation and ring closure.
- These methods are more complex and less direct for preparing the 6-bromoquinoline-2-carboxylate scaffold but may be relevant for related compounds.
Summary Table of Key Synthetic Steps
Research Findings and Analysis
- The hydrolysis of tribromomethyl derivatives under acidic conditions is a robust and high-yielding route to 6-bromoquinoline-2-carboxylic acid.
- The chlorination and lithiation/carboxylation sequence provides a versatile platform for introducing various substituents at the 2-position before esterification.
- Esterification to the isopropyl ester is straightforward but requires optimization to avoid hydrolysis or side reactions.
- Palladium-catalyzed coupling expands the scope of functionalization but adds complexity.
- Purity of intermediates is generally confirmed by NMR, HPLC, and MS techniques.
- No direct one-step synthesis of this compound was found; the compound is prepared via stepwise functionalization of quinoline derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isopropyl 6-bromoquinoline-2-carboxylate can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the bromine atom can yield 6-aminoquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form different quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
- Quinoline N-oxides from oxidation.
- 6-aminoquinoline derivatives from reduction.
- Various substituted quinoline derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: Isopropyl 6-bromoquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of new pharmaceutical agents targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the development of electronic materials and polymers.
Mechanism of Action
The mechanism of action of isopropyl 6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Isopropyl quinoline-2-carboxylate: Lacks the bromine atom at the 6th position, resulting in different reactivity and biological activity.
Methyl 6-bromoquinoline-2-carboxylate: Contains a methyl ester group instead of an isopropyl ester, affecting its physical and chemical properties.
6-Bromoquinoline-2-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
Uniqueness: Isopropyl 6-bromoquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the isopropyl ester group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Q & A
Q. How can researchers validate synthetic pathways using green chemistry principles (e.g., atom economy, E-factor)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
